Cas no 2138423-92-2 (1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester)
![1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/2138423-92-2x500.png)
1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester
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- インチ: 1S/C15H26N2O3/c1-5-17-10-7-12(18)15(17)8-6-9-16(11-15)13(19)20-14(2,3)4/h5-11H2,1-4H3
- InChIKey: PQVUWRRDDHZLED-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C2(CCCN(C(OC(C)(C)C)=O)C2)C(=O)CC1
1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785468-0.1g |
tert-butyl 1-ethyl-4-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate |
2138423-92-2 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-785468-0.25g |
tert-butyl 1-ethyl-4-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate |
2138423-92-2 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-785468-0.05g |
tert-butyl 1-ethyl-4-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate |
2138423-92-2 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-785468-5.0g |
tert-butyl 1-ethyl-4-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate |
2138423-92-2 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-785468-1.0g |
tert-butyl 1-ethyl-4-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate |
2138423-92-2 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-785468-10.0g |
tert-butyl 1-ethyl-4-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate |
2138423-92-2 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-785468-2.5g |
tert-butyl 1-ethyl-4-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate |
2138423-92-2 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-785468-0.5g |
tert-butyl 1-ethyl-4-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate |
2138423-92-2 | 95% | 0.5g |
$877.0 | 2024-05-22 |
1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl esterに関する追加情報
1,7-Diazaspiro[4.5]decane-7-carboxylic Acid, 1-Ethyl-4-Oxo-, 1,1-Dimethylethyl Ester: A Comprehensive Overview
The compound 1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester (CAS No. 2138423-92-2) is a complex organic molecule with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The spiro[4.5]decane framework forms the core of this molecule, with additional functional groups attached to it. The presence of the diazaspiro system introduces interesting electronic and steric properties, making this compound a subject of interest in various fields of chemistry and materials science.
Recent studies have highlighted the potential of diazaspiro compounds in drug discovery and medicinal chemistry. The carboxylic acid ester group in this molecule plays a crucial role in its solubility and bioavailability, which are critical factors in pharmaceutical applications. Researchers have explored the use of such compounds as scaffolds for designing bioactive molecules with specific pharmacological properties. For instance, the spirocyclic structure has been shown to enhance the stability and selectivity of certain drug candidates.
The synthesis of 1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The construction of the spirocyclic core typically requires precise control over reaction conditions to ensure the formation of the desired stereochemistry. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of such complex molecules.
In terms of applications, this compound has shown promise in materials science as well. The spirocyclic structure contributes to its mechanical and thermal stability, making it a candidate for advanced materials such as polymers and high-performance composites. Additionally, the diazaspiro system has been investigated for its potential in optoelectronic devices due to its unique electronic properties.
From an environmental perspective, researchers have also examined the biodegradation pathways of similar compounds to assess their environmental impact. The ester group in this molecule is known to undergo hydrolysis under certain conditions, which could influence its persistence in natural ecosystems.
Looking ahead, ongoing research aims to further elucidate the properties and potential applications of 1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester. Advances in computational chemistry are expected to provide deeper insights into its molecular interactions and reactivity patterns. Furthermore, collaborations between chemists and biologists are exploring its potential as a lead compound in drug development programs targeting specific therapeutic areas.
In conclusion, CAS No. 2138423-92-2, or 1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester, represents a fascinating example of how complex organic molecules can serve as versatile platforms for innovation across multiple disciplines.
2138423-92-2 (1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester) 関連製品
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